Tetradeca-11,13-dien-1-ol

Catalog No.
S1521372
CAS No.
80625-44-1
M.F
C14H26O
M. Wt
210.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradeca-11,13-dien-1-ol

CAS Number

80625-44-1

Product Name

Tetradeca-11,13-dien-1-ol

IUPAC Name

tetradeca-11,13-dien-1-ol

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-4,15H,1,5-14H2

InChI Key

FNJYRTCQWWUNRH-UHFFFAOYSA-N

SMILES

C=CC=CCCCCCCCCCCO

Synonyms

(E)-11,13-Tetradecadien-1-ol; (11E)-11,13-Tetradecadien-1-ol

Canonical SMILES

C=CC=CCCCCCCCCCCO

(E)-11,13-Tetradecadien-1-ol can be used in biological studies of microbial ecology studies of spontaneous fermentation: starter culture selection for prickly pear wine production.

Tetradeca-11,13-dien-1-ol (CAS 80625-44-1), primarily utilized in its (11E)-isomer form, is a 14-carbon straight-chain fatty alcohol featuring a terminal conjugated diene system. In the context of agrochemical and semiochemical procurement, it serves a dual role: as a critical synthetic precursor for high-value lepidopteran sex pheromones (such as aldehydes and acetates) and as a behavioral antagonist in specific pest management formulations [1]. Its terminal diene structure provides unique reactivity for targeted oxidations and esterifications, while its specific chain length and unsaturation pattern make it an essential analytical standard for gas chromatography-electroantennographic detection (GC-EAD) profiling of insect volatiles and plant metabolomics [2].

Substituting Tetradeca-11,13-dien-1-ol with simpler saturated analogs (e.g., 1-tetradecanol) or mono-unsaturated variants (e.g., (Z)-11-tetradecen-1-ol) fundamentally disrupts both downstream synthesis and biological efficacy [1]. The conjugated 11,13-diene system is strictly required to synthesize the exact active pheromone components, (E)-11,13-tetradecadienal and (E)-11,13-tetradecadienyl acetate, used to target pests like Acleris fimbriana and Acleris gloverana [2]. Furthermore, in mating disruption applications, the alcohol itself acts as a specific behavioral antagonist; replacing it with the aldehyde or acetate flips the biological response from inhibition to attraction, completely altering the formulation's field performance [1].

Direct Synthetic Viability for Conjugated Pheromone Components

Tetradeca-11,13-dien-1-ol serves as the direct precursor for synthesizing (E)-11,13-tetradecadienal (via controlled oxidation) and (E)-11,13-tetradecadienyl acetate (via acetylation) [1]. Unlike saturated precursors like 1-tetradecanol, which cannot be selectively desaturated at the 11,13 positions post-elongation, starting with the pre-formed 11,13-diene alcohol allows for high-yield, single-step conversions to the active semiochemicals [2].

Evidence DimensionSynthetic route efficiency to (E)-11,13-tetradecadienal
Target Compound Data1-step oxidation (from Tetradeca-11,13-dien-1-ol)
Comparator Or BaselineMulti-step Wittig olefination/desaturation (from 1-tetradecanol or shorter chains)
Quantified DifferenceEliminates complex multi-step diene construction during final formulation.
ConditionsIndustrial or laboratory synthesis of pheromone active ingredients.

Procuring the diene-alcohol directly drastically reduces the synthetic burden and cost of producing highly unstable conjugated aldehyde pheromones for agricultural pest control.

Specific Trap Inhibition for Mating Disruption Formulations

In field studies targeting Acleris fimbriana, the addition of (E)-11,13-tetradecadien-1-ol to the active pheromone blend (aldehyde + acetates) significantly inhibited male trap capture [1]. While the aldehyde alone or in a 6:4:1 ternary blend with acetates maximizes attraction (capturing up to 7.5 times more males than virgin females), the introduction of the alcohol acts as a potent antagonist [1].

Evidence DimensionMale trap capture rate (behavioral response)
Target Compound DataStrong inhibition of trap capture (acts as antagonist)
Comparator Or Baseline(E)-11,13-tetradecadienal (acts as primary attractant)
Quantified DifferenceShifts biological response from high attraction (7.5x baseline) to active inhibition.
ConditionsField-trapping tests in orchards targeting Acleris fimbriana.

This specific inhibitory property makes the alcohol an essential active ingredient for 'confusion' or mating disruption techniques, where preventing male orientation is the primary goal.

Essential Reference Standard for GC-EAD Profiling

Tetradeca-11,13-dien-1-ol is required as a precise retention time and mass spectrometry standard for identifying insect gland volatiles and plant metabolomes [1]. Its unique terminal conjugated diene system results in distinct fragmentation patterns and capillary GC elution times compared to mono-unsaturated analogs like (Z)-11-tetradecen-1-ol, ensuring accurate peak assignment in complex biological matrices [2].

Evidence DimensionChromatographic and mass spectral resolution
Target Compound DataDistinct GC elution and MS fragmentation for 11,13-diene
Comparator Or Baseline(Z)-11-tetradecen-1-ol (mono-unsaturated analog)
Quantified DifferencePrevents misidentification of active glandular components by providing the exact diene reference.
ConditionsGas chromatography-electroantennographic detection (GC-EAD) and GC-MS.

Accurate quantification and identification of trace pheromones in agricultural research strictly require the exact isomer-matched analytical standard.

Precursor for Commercial Pheromone Synthesis

Where this compound is the right choice for single-step conversion into (E)-11,13-tetradecadienal or (E)-11,13-tetradecadienyl acetate for mass-trapping lures targeting Acleris species, eliminating the need for complex multi-step diene synthesis [1].

Active Ingredient in Mating Disruption Dispensers

Where this compound is the right choice to act as a behavioral antagonist in agricultural fields, saturating the local environment to confuse male moths and inhibit mating rather than trapping them [2].

Analytical Reference for Semiochemical Profiling

Where this compound is the right choice as a GC-MS and GC-EAD standard to accurately identify and quantify conjugated diene alcohols in insect gland extracts or plant volatile metabolomics [3].

XLogP3

5.3

Dates

Last modified: 04-14-2024

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